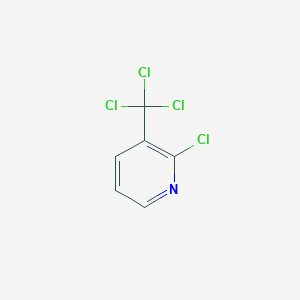

2-Chloro-3-(trichloromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKVGCQBQQFWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345740 | |

| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72648-12-5 | |

| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72648-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trichloromethyl)pyridine

Authored by: A Senior Application Scientist

Introduction: 2-Chloro-3-(trichloromethyl)pyridine is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its unique structure, featuring a chlorinated pyridine ring and a trichloromethyl group, imparts specific reactivity that is leveraged in the development of novel active ingredients. This guide provides a comprehensive overview of the predominant industrial synthesis mechanism, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Core Synthesis Pathway: High-Temperature Vapor-Phase Chlorination of 3-Methylpyridine

The primary industrial route to this compound involves the high-temperature, vapor-phase chlorination of 3-methylpyridine (also known as β-picoline). This process is a free-radical substitution reaction, where both the pyridine ring and the methyl group are chlorinated.

Mechanistic Insights

The reaction proceeds through a free-radical chain mechanism initiated by the thermal dissociation of chlorine molecules into chlorine radicals at elevated temperatures. These highly reactive chlorine radicals then abstract hydrogen atoms from both the methyl group and the aromatic ring of 3-methylpyridine, leading to the formation of various chlorinated intermediates. The progressive substitution of hydrogen atoms on the methyl group ultimately yields the trichloromethyl group, while chlorination of the pyridine ring, primarily at the 2-position, also occurs.

The selectivity of the chlorination is highly dependent on the reaction conditions. The high temperatures favor the free-radical pathway, leading to the chlorination of the methyl group. The use of a significant excess of chlorine is crucial to drive the reaction towards the desired polychlorinated product and to minimize the formation of less chlorinated byproducts.[1]

The overall reaction can be summarized as follows: C₆H₇N + 4Cl₂ → C₆H₃Cl₄N + 4HCl

Experimental Workflow: Vapor-Phase Chlorination

The following diagram illustrates a typical experimental setup for the vapor-phase chlorination of 3-methylpyridine.

Detailed Experimental Protocol

The following protocol is a synthesis of procedures described in the patent literature for the vapor-phase chlorination of 3-methylpyridine.[1][2][3]

1. Reactant Preparation and Vaporization:

-

A solution of 3-methylpyridine in an inert diluent, such as carbon tetrachloride or nitrogen, is prepared. The use of a diluent helps to control the reaction temperature and prevent runaway reactions.[2][3]

-

The solution is fed into a vaporizer maintained at a temperature between 100°C and 200°C to ensure complete vaporization of the reactants.[3]

2. Chlorination Reaction:

-

The vaporized mixture of 3-methylpyridine and diluent is introduced into a preheated tubular reactor, which can be a packed-bed reactor.

-

Gaseous chlorine is simultaneously fed into the reactor. A significant molar excess of chlorine to 3-methylpyridine is employed, typically in the range of 5:1 to 15:1.[1]

-

The reactor temperature is maintained between 250°C and 400°C. This high temperature is critical for initiating and sustaining the free-radical chlorination.[1]

-

The residence time of the reactants in the reactor is carefully controlled, typically ranging from a few seconds to a minute, to optimize the yield of the desired product.[1]

3. Product Quenching and Separation:

-

The hot gaseous effluent from the reactor, containing the desired product, byproducts (such as HCl and other chlorinated pyridines), and unreacted starting materials, is rapidly cooled in a condenser.

-

The condensed liquid mixture is collected, while the gaseous byproducts, primarily HCl, are passed through a scrubber containing a basic solution (e.g., sodium hydroxide) for neutralization.

-

The crude liquid product is then subjected to fractional distillation under reduced pressure to separate the this compound from other isomers and polychlorinated byproducts.

Key Process Parameters and Their Impact

The successful synthesis of this compound is highly dependent on the careful control of several key process parameters. The following table summarizes these parameters and their influence on the reaction outcome.

| Parameter | Typical Range | Impact on Synthesis |

| Temperature | 250 - 400 °C | Higher temperatures favor free-radical chlorination of the methyl group. Temperatures that are too high can lead to decomposition and tar formation.[1] |

| Chlorine:Picoline Molar Ratio | 5:1 - 15:1 | A high molar ratio of chlorine drives the reaction towards the formation of the tetrachlorinated product and minimizes the formation of partially chlorinated intermediates.[1] |

| Residence Time | 1 - 60 seconds | A shorter residence time may lead to incomplete chlorination, while a longer residence time can result in the formation of more highly chlorinated and undesirable byproducts.[4] |

| Diluent | Nitrogen, Carbon Tetrachloride | Helps to control the reaction exotherm and maintain a stable temperature profile within the reactor.[2][3] |

| Catalyst (Optional) | Mordenite zeolite, Supported Palladium | Can improve the selectivity towards the desired isomer and potentially allow for lower reaction temperatures.[2] |

Alternative Synthesis Routes

While high-temperature vapor-phase chlorination is the dominant industrial method, other synthetic strategies have been explored.

Liquid-Phase Chlorination

Liquid-phase chlorination of β-picoline or its hydrochloride salt can also be employed.[5] This process is typically carried out at lower temperatures than the vapor-phase reaction and may involve the use of catalysts. However, controlling the selectivity can be more challenging in the liquid phase, often leading to a more complex mixture of products.[5]

Multi-Step Synthesis via N-Oxidation

Another approach involves a multi-step synthesis starting with the N-oxidation of 3-methylpyridine.[6] The resulting N-oxide can then be chlorinated to introduce a chlorine atom at the 2-position, followed by radical chlorination of the methyl group.[6] While this method can offer better control over the regioselectivity of the ring chlorination, it involves multiple steps, which can increase the overall cost and complexity of the process.

Conclusion

The synthesis of this compound is a well-established industrial process, with high-temperature vapor-phase chlorination of 3-methylpyridine being the most economically viable and widely practiced method. A thorough understanding of the free-radical mechanism and the critical process parameters is essential for optimizing the yield and purity of the final product. While alternative routes exist, the direct, single-stage vapor-phase process remains the preferred approach for large-scale production due to its efficiency and cost-effectiveness.

References

-

Nitrapyrin. In: Wikipedia. ; 2023. Accessed January 1, 2026. [Link]

- Vapor phase catalytic chlorination of beta-picoline. EP1740543B1, filed July 5, 2005, and issued August 1, 2007.

-

Braga D, Grepioni F, Maini L, et al. Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Crystal Growth & Design. 2021;21(10):5618-5626. [Link]

-

Braga D, Grepioni F, Maini L, et al. Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Unibo. [Link]

-

Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Crystal Growth & Design. [Link]

-

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). National Toxicology Program. [Link]

- Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. US5319088A, filed December 22, 1992, and issued June 7, 1994.

- Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride. WO1984004095A1, filed April 13, 1984, and issued October 25, 1984.

- Chlorination process. US4205175A, filed February 7, 1979, and issued May 27, 1980.

- Vapor phase catalytic chlorination of beta-picoline. CN100519529C, filed July 5, 2005, and issued July 29, 2009.

- Vapor phase production of Chlorinated pyridines from alpha-picoline. EP0239905A1, filed March 26, 1987, and issued October 7, 1987.

- Processes for producing 2-chloro-3-trifluoromethylpyridine. US8691997B2, filed May 25, 2011, and issued April 8, 2014.

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO2014198278A1, filed June 10, 2013, and issued December 18, 2014.

-

Zhu X-M, Cai Z-S, Zhang H-H, Sun M-Z. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. 2014;26(2):461-463. [Link]

- Synthetic method of 2-chloro-5-trichloromethyl pyridine. CN103787960A, filed January 22, 2014, and issued May 14, 2014.

-

Ohno H. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2022;47(1):1-9. [Link]

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Alfa Chemical. [Link]

-

CHLORINATION PROCESS OF PYRIDINE DERIVATIVES. EP0684943B1, filed May 27, 1994, and issued December 15, 1993. [Link]

-

Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. European Publication Server. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

-

Ohno H. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci. 2022;47(1):1-9. [Link]

-

Gilbile R, Bhavani R, Vyas R. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. 2017;33(2):983-988. [Link]

- Method for chlorination of side chain of picolines. CN101337924A, filed July 25, 2008, and issued January 7, 2009.

-

2 Chloro-6 (Trichlormethyl) Pyridine Production Cost Analysis. IMARC Group. [Link]

- Selective 6-chlorination of 3-methylpyridine. JPH07149726A, filed December 2, 1993, and issued June 13, 1995.

-

3-Methylpyridine. In: Wikipedia. ; 2023. Accessed January 1, 2026. [Link]

-

Process for producing 2-chloro-5-trichloromethylpyridine. EP0009212B1, filed August 28, 1979, and issued February 8, 1984. [Link]

Sources

- 1. US4205175A - Chlorination process - Google Patents [patents.google.com]

- 2. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]

- 3. CN100519529C - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]

- 6. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

Spectroscopic Unveiling of 2-Chloro-3-(trichloromethyl)pyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Chloro-3-(trichloromethyl)pyridine, a chlorinated heterocyclic compound with potential applications in agrochemistry. Given the limited availability of public domain experimental spectra for this specific isomer, this document combines the available experimental mass spectrometry data with high-fidelity predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This approach offers a robust framework for the structural elucidation and analytical characterization of this molecule, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound (CAS RN: 72648-12-5) is a derivative of pyridine featuring a chlorine atom at the 2-position and a trichloromethyl group at the 3-position.[1] This substitution pattern dictates its chemical reactivity and provides distinct signatures in various spectroscopic analyses.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₄N | [1] |

| Molecular Weight | 230.91 g/mol | [1] |

| CAS Number | 72648-12-5 | [1] |

| Boiling Point | 291.5 ± 35.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through fragmentation analysis.

Experimental Mass Spectrum Data

Commercially available data for this compound indicates a molecular ion peak at a mass-to-charge ratio (m/z) of 230.9.[1] The presence of four chlorine atoms gives rise to a characteristic isotopic pattern for the molecular ion and its fragments. The most abundant fragment peaks are observed at m/z 194, 196, and 198, which correspond to the loss of a chlorine atom from the trichloromethyl group.[1]

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 230.9 | Molecular Ion [M]⁺ |

| 194, 196, 198 | [M - Cl]⁺ |

Fragmentation Pathway

The primary fragmentation pathway involves the cleavage of a carbon-chlorine bond in the trichloromethyl group, a common fragmentation for compounds containing this moiety. This initial loss is followed by subsequent fragmentation of the pyridine ring.

Caption: Proposed primary fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring an EI-MS spectrum for a compound like this compound is as follows:

-

Sample Preparation: Dissolve a small amount of the solid compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) in the ion source. This energy is sufficient to cause ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra, the following sections present predicted ¹H and ¹³C NMR data. These predictions are based on established computational algorithms and are supported by comparisons with structurally related compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | ~7.6 | Doublet of doublets (dd) | J = 8.0, 5.0 |

| H-5 | ~8.2 | Doublet of doublets (dd) | J = 8.0, 2.0 |

| H-6 | ~8.6 | Doublet of doublets (dd) | J = 5.0, 2.0 |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

H-6: This proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

-

H-5: This proton is deshielded by the adjacent chloro and trichloromethyl groups.

-

H-4: This proton is expected to be the most upfield of the three aromatic protons.

The coupling pattern arises from the spin-spin interactions between the adjacent protons on the pyridine ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~152 |

| C-3 | ~135 |

| C-4 | ~128 |

| C-5 | ~140 |

| C-6 | ~150 |

| -CCl₃ | ~95 |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

C-2 and C-6: These carbons, being adjacent to the nitrogen atom, are expected to be the most downfield in the aromatic region.

-

C-3 and C-5: The chemical shifts of these carbons are influenced by the attached chloro and trichloromethyl substituents.

-

C-4: This carbon is expected to be the most upfield of the aromatic carbons.

-

-CCl₃: The carbon of the trichloromethyl group is expected to have a characteristic chemical shift around 95 ppm.

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Set the appropriate spectral width, acquisition time, and number of scans. A standard ¹H experiment is typically quick.

-

¹³C NMR Acquisition: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The following is a predicted IR spectrum for this compound.

Table 5: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretching (aromatic) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1200-1000 | Strong | C-Cl stretching (aromatic) |

| ~850-750 | Strong | C-Cl stretching (trichloromethyl group) |

| ~800-700 | Strong | C-H out-of-plane bending |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

The presence of aromatic C-H stretching vibrations confirms the pyridine ring.

-

The characteristic absorptions for the pyridine ring skeletal vibrations (C=C and C=N stretching) are expected in the 1600-1450 cm⁻¹ region.

-

Strong absorptions are anticipated for the C-Cl stretching vibrations from both the chloro substituent on the ring and the trichloromethyl group.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A typical protocol for obtaining an FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound. By integrating available experimental mass spectrometry data with robustly predicted NMR and IR spectra, a detailed understanding of its molecular structure and spectroscopic behavior is achieved. The provided protocols offer a standardized approach for the experimental acquisition of such data. This information serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds.

References

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ChemAxon. NMR Prediction. [Link]

-

McGill, C., Forsuelo, M., Guan, Y., & Green, W. H. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. Journal of Chemical Information and Modeling, 61(6), 2594–2609. [Link]

Sources

An In-Depth Technical Guide on the Discovery and Historical Synthesis of 2-Chloro-3-(trichloromethyl)pyridine

Executive Summary: 2-Chloro-3-(trichloromethyl)pyridine is a halogenated pyridine derivative of significant interest as a chemical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural isomer, 2-chloro-6-(trichloromethyl)pyridine (Nitrapyrin), is more widely known, but the unique substitution pattern of the 2,3-isomer offers distinct synthetic possibilities. This guide provides a comprehensive overview of the historical development of synthetic routes to this compound, focusing on the core chemical transformations and methodologies that have evolved over time. We will explore foundational synthesis strategies, including the conversion from corresponding carboxylic acids and trifluoromethyl analogues, providing detailed protocols and mechanistic insights for research scientists and drug development professionals.

Introduction: The Significance of Halogenated Pyridines

The pyridine ring is a fundamental scaffold in a vast array of commercial products, including agrochemicals, pharmaceuticals, and vitamins[1]. The introduction of halogen atoms and halogenated methyl groups onto this ring dramatically alters its electronic properties and reactivity, making such derivatives highly valuable precursors for creating more complex molecules. This compound belongs to this critical class of compounds.

While pyridine chemistry dates back to the mid-19th century, with its first isolation by Thomas Anderson in 1849 and first synthesis by William Ramsay in 1876, the development of specific, highly substituted derivatives is a more recent endeavor driven by industrial demand[1][2][3]. Polychlorinated pyridines serve as key intermediates for herbicides, fungicides, and insecticides[4]. The title compound, with its chlorine atom at the 2-position and a trichloromethyl group at the 3-position, is a versatile building block. The chloro-substituent can be replaced via nucleophilic substitution, and the trichloromethyl group can be hydrolyzed to a carboxylic acid or converted to a trifluoromethyl group, opening numerous synthetic avenues.

This guide distinguishes this compound from its isomers, such as 2-chloro-5-(trichloromethyl)pyridine and 2-chloro-6-(trichloromethyl)pyridine, which are often synthesized via different routes starting from 3-picoline (β-picoline)[4][5][6]. The focus here remains on the specific synthesis and history of the 2,3-isomer.

Historical Evolution of Synthesis

The synthesis of specifically substituted pyridines has been a long-standing challenge in organic chemistry. Early methods like the Chichibabin (1924) and Hantzsch (1881) syntheses were groundbreaking for creating the pyridine ring itself but offered limited control for producing complex substitution patterns[1][7]. The industrial-scale production of highly functionalized pyridines is largely a post-1940s development, spurred by the demand for new pesticides and medicines[3].

The most logical and historically pertinent approach to synthesizing this compound involves the modification of a pre-existing pyridine ring with the correct substitution pattern. Key historical strategies revolve around two primary precursors: 2-chloronicotinic acid and 2-chloro-3-trifluoromethylpyridine .

Synthesis from 2-Chloronicotinic Acid Precursors

A foundational route involves the conversion of a carboxylic acid group at the 3-position into a trichloromethyl group. This transformation is a robust, albeit harsh, method for installing the -CCl₃ moiety. A key patent discloses a method for converting carboxylic acid groups to trichloromethyl groups, which underpins this synthetic strategy[5].

The overall pathway can be visualized as a two-step process starting from the widely available nicotinic acid (Pyridine-3-carboxylic acid).

Caption: Halogen exchange route from the trifluoromethyl analogue.

This reaction is driven by a strong Lewis acid, aluminum chloride (AlCl₃), which facilitates the exchange of fluorine atoms for chlorine atoms. This method can be advantageous if the trifluoromethyl starting material is more readily accessible than the corresponding carboxylic acid.

Detailed Experimental Protocol: Synthesis from 2-Chloronicotinic Acid

This section provides a representative, step-by-step methodology based on the principles of converting a carboxylic acid to a trichloromethyl group.

Principle: The reaction leverages a powerful chlorinating agent, such as a mixture of thionyl chloride and a catalyst or phosphorus pentachloride, to replace the hydroxyl group of the carboxylic acid with a chlorine atom, forming an acyl chloride intermediate. Subsequent reactions under forcing conditions lead to the fully chlorinated trichloromethyl group.

Causality Behind Experimental Choices

-

Reagent: Phosphorus pentachloride (PCl₅) is chosen for its high reactivity, capable of chlorinating both the hydroxyl group and the carbonyl carbon of the carboxylic acid. Thionyl chloride (SOCl₂) with a catalyst (like DMF) is an alternative.

-

Solvent: A high-boiling, inert solvent like o-dichlorobenzene or no solvent (neat) is often used to achieve the high temperatures required for the reaction to proceed to completion.

-

Temperature: High temperatures (typically >150 °C) are necessary to drive the exhaustive chlorination of the intermediate species.

-

Work-up: The work-up procedure involves carefully quenching the excess reactive chlorinating agent with water or ice, followed by neutralization and extraction to isolate the non-polar product from inorganic salts and acids.

Step-by-Step Methodology

(Note: This protocol is a representative synthesis and should be performed by qualified personnel with appropriate safety precautions.)

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and POCl₃ fumes), and a thermometer. Ensure the apparatus is completely dry.

-

Charging Reagents: To the flask, add 2-chloronicotinic acid (1.0 eq). In a separate, dry container, weigh phosphorus pentachloride (PCl₅) (approx. 3.0 eq).

-

Reaction: Slowly add the PCl₅ to the 2-chloronicotinic acid with vigorous stirring. The reaction is often exothermic. Once the initial reaction subsides, begin heating the mixture to approximately 160-180 °C.

-

Monitoring: Maintain the temperature and stir for 8-12 hours. The reaction progress can be monitored by taking small aliquots (quenching carefully) and analyzing by GC-MS to observe the disappearance of the starting material and the formation of the product.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the mixture onto crushed ice with stirring in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is ~7-8.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Physicochemical Properties and Data

Summarized below are the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 72648-12-5 | [8] |

| Molecular Formula | C₆H₃Cl₄N | - |

| Molar Mass | 230.91 g/mol | - |

| Appearance | Typically a solid or high-boiling liquid | - |

Applications in Research and Development

This compound is primarily a synthetic intermediate. Its value lies in the versatile reactivity of its functional groups.

-

Precursor to Agrochemicals: The trichloromethyl group can be fluorinated to produce 2-chloro-3-(trifluoromethyl)pyridine, a key intermediate for various pesticides.[9][10][11] The 2-chloro position can then be subjected to nucleophilic substitution to build more complex active ingredients.

-

Pharmaceutical Synthesis: The compound serves as a scaffold for introducing the 2-chloropyridine-3-yl moiety into potential drug candidates.

-

Synthesis of 2-Chloronicotinoyl Chloride: It can be used as a starting material to synthesize 2-chloronicotinoyl chloride, an important intermediate for pesticides like nicosulfuron and boscalid, via a reaction with a carboxylic acid.[12] This method avoids the use of highly irritative chlorinating agents like thionyl chloride in the final step.[12]

Conclusion

The synthesis of this compound is a testament to the evolution of heterocyclic chemistry. From foundational principles of pyridine modification, routes have been developed that allow for the specific and efficient construction of this valuable intermediate. The historical pathways, primarily revolving around the transformation of a carboxylic acid group, demonstrate the utility of classical, robust reactions. Modern approaches, including halogen exchange from trifluoromethyl analogues, reflect the expanding toolkit available to synthetic chemists. As a key building block for high-value agrochemical and pharmaceutical products, the study of its synthesis remains a relevant and important field for industrial and research scientists.

References

-

Pyridine. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link].

- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

-

Bolduc, P. (2014, August 28). The Synthesis of Pyridine; Over a Century of Research. SlideServe. Retrieved January 1, 2026, from [Link].

- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.

- Google Patents. (n.d.). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.

-

ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved January 1, 2026, from [Link].

-

Shain, D., & Nag, S. (2023). Pyridine and Pyridine Derivatives. ResearchGate. Retrieved January 1, 2026, from [Link].

-

Abarca, B., Ballesteros, R., & Chadla, A. (2014). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. ResearchGate. Retrieved January 1, 2026, from [Link].

- Google Patents. (n.d.). Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethyl pyridine.

- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

-

PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved January 1, 2026, from [Link].

- Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.

-

European Patent Office. (n.d.). Process for producing chloronicotinic acid compounds. Retrieved January 1, 2026, from [Link].

- Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. slideserve.com [slideserve.com]

- 4. asianpubs.org [asianpubs.org]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. alfa-chemical.com [alfa-chemical.com]

- 11. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 12. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties and Applications of 2-Chloro-3-(trichloromethyl)pyridine

Executive Summary

2-Chloro-3-(trichloromethyl)pyridine (CAS No. 72648-12-5) is a halogenated pyridine derivative of significant interest to the agrochemical and pharmaceutical industries. Its distinct molecular architecture, featuring a pyridine core substituted with a chlorine atom and a trichloromethyl group, imparts unique reactivity that makes it a valuable intermediate for synthesizing a range of target molecules. This guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, key chemical reactions, and principal applications. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity for researchers, chemists, and professionals in drug development.

Compound Identification and Overview

This compound is a distinct isomer within the family of tetrachloropicolines. The strategic placement of the chloro and trichloromethyl substituents at the 2- and 3-positions, respectively, governs its chemical behavior, particularly the reactivity of the side chain and the pyridine ring. This specific arrangement distinguishes it from its more commonly known isomer, 2-chloro-6-(trichloromethyl)pyridine, also known as Nitrapyrin.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 72648-12-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃Cl₄N | [1][3] |

| Molecular Weight | 230.91 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl | [2] |

| InChIKey | TZKVGCQBQQFWOV-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical state and solubility characteristics of this compound are critical for its handling, reaction engineering, and formulation. It is typically a colorless to yellow liquid under standard conditions, a property that influences solvent selection and purification methods like distillation.[3]

| Property | Value | Remarks | Source(s) |

| Appearance | Colorless or yellow liquid | At room temperature | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [2] | |

| Boiling Point | 291.5 ± 35.0 °C | At 760 mmHg. A lower boiling point of 116-117°C has also been reported, likely under reduced pressure.[3] | [2][3] |

| Melting Point | -20 °C | [3] | |

| Flash Point | 157.7 °C | [3] | |

| Solubility | Soluble in ethanol, ether, and other organic solvents. | Expected to have low aqueous solubility. | [3] |

| Vapor Pressure | 0.0034 mmHg at 25°C | [3] | |

| Refractive Index | 1.575 | [3] |

Synthesis and Manufacturing

The synthesis of this compound is most practically achieved from readily available pyridine derivatives. The choice of synthetic route is dictated by starting material cost, scalability, and desired purity. A common and logical pathway involves the side-chain chlorination of a methylpyridine precursor or the construction from a functionalized pyridine acid.

Synthesis Workflow Diagram

Caption: A conceptual synthesis route for this compound.

Field-Proven Synthetic Protocol: From 2-Chloronicotinic Acid

This method leverages the reactivity of a carboxylic acid precursor to install the trichloromethyl group. The choice of 2-chloro-3-picolinic acid (2-chloronicotinic acid) as the starting material is strategic, as it already contains the required chloro-substituent and the carbon backbone at the correct positions.

Causality Behind Experimental Choices:

-

Starting Material: 2-Chloronicotinic acid is a stable, commercially available solid.

-

Reagent: Chloroform serves as both the reagent and potentially part of the solvent system, providing the CCl₃ group.

-

Conditions: Alkaline conditions are necessary to deprotonate the carboxylic acid, forming a carboxylate salt which is a key intermediate for the subsequent reaction.

Step-by-Step Methodology: [3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 2-chloro-3-picolinic acid in a suitable inert solvent.

-

Base Addition: Slowly add a stoichiometric amount of a suitable base (e.g., sodium hydroxide) to the solution to form the corresponding carboxylate salt.

-

Reagent Addition: Add an excess of chloroform to the reaction mixture.

-

Reaction: Heat the mixture to reflux under constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize any excess base with a dilute acid (e.g., HCl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Purification (Self-Validation): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Derivative Synthesis

The molecule possesses two primary sites for chemical transformation: the trichloromethyl group and the C-Cl bond on the pyridine ring. This dual reactivity makes it a versatile building block.

-

Trichloromethyl Group Reactivity: The -CCl₃ group is the most reactive site. It can be readily hydrolyzed under acidic conditions to form the corresponding carboxylic acid, 2-chloronicotinic acid.[6] This hydrolysis is a critical reaction, as it provides a route back to the acid, which is a key intermediate for many pharmaceuticals and agrochemicals. It can also be converted into an acyl chloride.[7]

-

Ring Chlorination: While the existing chloro-substituent deactivates the ring towards electrophilic substitution, further chlorination under forcing conditions can occur.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is activated towards nucleophilic substitution, although less so than in 4-chloropyridines. Strong nucleophiles can displace the chloride, enabling the synthesis of a variety of 2-substituted pyridine derivatives.

Reactivity and Derivatives Workflow

Caption: Major chemical transformations of this compound.

Spectroscopic and Analytical Characterization

| Technique | Expected/Reported Characteristics |

| ¹H NMR | The spectrum is expected to show three signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The coupling patterns (doublet, triplet, etc.) would be indicative of their relative positions. |

| ¹³C NMR | The spectrum should display six distinct signals: five for the sp² carbons of the pyridine ring and one for the sp³ carbon of the -CCl₃ group. The carbon bearing the chlorine atom and the carbon adjacent to the nitrogen would be significantly shifted. |

| IR Spectroscopy | Key absorption bands would include C=C and C=N stretching vibrations for the aromatic ring (approx. 1400-1600 cm⁻¹), C-H stretching (approx. 3000-3100 cm⁻¹), and strong C-Cl stretching vibrations (approx. 600-800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M+) at m/z 230.9.[1] A characteristic isotopic pattern due to the four chlorine atoms would be observed. Fragmentation would likely involve the sequential loss of chlorine atoms from the trichloromethyl group, leading to abundant fragment peaks at m/z 194, 196, and 198.[1] |

Standard Protocol: Acquiring ¹H NMR Data

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the purified liquid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a good choice due to its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire a standard proton spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).

-

Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and perform baseline correction.

-

Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.

Applications and Industrial Relevance

This compound serves as a crucial building block in the synthesis of more complex molecules, primarily in the agrochemical sector.

-

Agrochemical Intermediate: It is used as a raw material for pesticides and herbicides.[1][3] Its structure can be a key component of a larger, biologically active molecule designed to target specific pests or weeds.[1]

-

Synthesis of Biologically Active Compounds: The compound's reactivity allows for its incorporation into novel structures being investigated for various biological activities.[3] For example, the hydrolysis product, 2-chloronicotinic acid, is a precursor for several active pharmaceutical ingredients.[6]

Safety and Handling

As an organochlorine compound, this compound must be handled with appropriate care, recognizing its potential hazards.

-

Environmental Hazards: The compound may be toxic to aquatic organisms and harmful to the environment.[3] Proper disposal according to local regulations is mandatory.

-

Human Health: Avoid inhalation, ingestion, and direct contact with skin and eyes.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

First Aid: In case of skin contact, wash immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[3]

References

-

Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10344. [Link]

- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.

-

Chemsrc. (n.d.). This compound | CAS#:72648-12-5. Retrieved from [Link]

- Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing chloronicotinic acid compounds.

-

Alachem Co., Ltd. (n.d.). 72648-12-5 | this compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 72648-12-5 [smolecule.com]

- 2. This compound | CAS#:72648-12-5 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. 72648-12-5|this compound|BLD Pharm [bldpharm.com]

- 5. 72648-12-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 7. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 2-Chloro-3-(trichloromethyl)pyridine with Various Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-chloro-3-(trichloromethyl)pyridine, a pivotal heterocyclic intermediate in the synthesis of agrochemicals and pharmaceuticals. The document elucidates the molecule's dual reactive sites—the C-2 chloro substituent and the trichloromethyl group at C-3—and explores its interactions with a diverse range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents. By synthesizing information from peer-reviewed literature and patent filings, this guide offers insights into reaction mechanisms, influencing factors such as steric and electronic effects, and potential side reactions. Detailed experimental protocols for key transformations are provided, alongside comparative data, to equip researchers with the practical knowledge required for the strategic utilization of this versatile building block in complex molecule synthesis.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized pyridine derivative that has garnered significant attention as a key building block in the chemical industry. Its importance is underscored by its role as a precursor to a variety of commercial products, particularly in the agrochemical sector. The trifluoromethylpyridine moiety, often derived from the corresponding trichloromethyl precursor, is a common feature in modern pesticides due to its ability to enhance biological activity[1]. The strategic placement of a labile chlorine atom at the 2-position and a reactive trichloromethyl group at the 3-position imparts a unique and versatile reactivity profile to the molecule, making it a subject of considerable interest for synthetic chemists.

This guide aims to provide a detailed exploration of the reactivity of this compound with various nucleophiles. Understanding the nuances of these reactions is crucial for designing efficient and selective synthetic routes to novel and existing target molecules.

The Dual Nature of Reactivity: Nucleophilic Attack at Two Electrophilic Centers

The reactivity of this compound is characterized by the presence of two primary electrophilic sites susceptible to nucleophilic attack:

-

The C-2 Position: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the ring nitrogen and the adjacent trichloromethyl group. The nitrogen atom, through its inductive and mesomeric effects, significantly lowers the electron density at the C-2 and C-4 positions, making them more susceptible to nucleophilic attack[2][3].

-

The Trichloromethyl Group: The carbon atom of the trichloromethyl group is also electrophilic due to the strong inductive effect of the three chlorine atoms. This site can be prone to nucleophilic attack, leading to substitution of one or more chlorine atoms or, under certain conditions, hydrolysis to a carboxylic acid.

Research on the closely related 2,6-dichloro-3-(trichloromethyl)pyridine has shown that nucleophilic attack can occur at both the ring halogen and the trichloromethyl group, with the reaction pathway being highly dependent on the nature of the nucleophile and the reaction conditions[4].

Reaction with Oxygen Nucleophiles

The reaction of this compound with oxygen nucleophiles, such as alkoxides and hydroxides, is a key transformation for introducing alkoxy and hydroxy functionalities.

Synthesis of 2-Alkoxy-3-(trichloromethyl)pyridines

The displacement of the C-2 chlorine by an alkoxide proceeds via a typical SNAr mechanism to furnish 2-alkoxy-3-(trichloromethyl)pyridines. These reactions are generally carried out by treating the substrate with a sodium or potassium alkoxide in the corresponding alcohol or an aprotic polar solvent like DMSO[5][6].

General Reaction Scheme:

dot```dot graph "SNAr_with_Alkoxide" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

}

Cl-C5H3N-CCl3 + R2NH -> R2N-C5H3N-CCl3 + HCl```

dot

Caption: SNAr with Amine

Table 2: Representative Reactions with N-Nucleophiles

| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |

| Ammonia | aq. NH₃, autoclave, 100-125°C | 2-Amino-3-(trichloromethyl)pyridine | Not specified | ([7]analogous) |

| Secondary Amine | R₂NH, base, solvent | 2-(Dialkylamino)-3-(trichloromethyl)pyridine | Not specified | ([8]general) |

| Hydrazine | N₂H₄, triethylamine, EtOH | 2-Hydrazinyl-3-(trichloromethyl)pyridine | Not specified | ([9]analogous) |

Experimental Protocol: Synthesis of 2-Amino-3-(trichloromethyl)pyridine (General Procedure)

-

In a sealed pressure vessel, combine this compound and an excess of aqueous ammonia.

-

Heat the mixture with stirring to the desired temperature (e.g., 100-125°C) and maintain for several hours.

-

After cooling, the product may precipitate. Collect the solid by filtration, wash with water, and dry.

-

Alternatively, extract the product from the aqueous mixture with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the product.

Reaction with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and sulfide reagents, are generally excellent nucleophiles and react readily with this compound.

Synthesis of 2-Thio-3-(trichloromethyl)pyridines

The reaction with thiols, typically in the presence of a base to generate the more nucleophilic thiolate, yields 2-(alkylthio)- or 2-(arylthio)-3-(trichloromethyl)pyridines. These reactions are generally efficient and proceed under mild conditions. [10][11] General Reaction Scheme:

dot

Caption: SNAr with Thiolate

Table 3: Representative Reactions with S-Nucleophiles

| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |

| Sodium hydrosulfide | NaSH, solvent | 2-Mercapto-3-(trichloromethyl)pyridine | Not specified | ([10]general) |

| Sodium thiophenoxide | PhSNa, solvent | 2-(Phenylthio)-3-(trichloromethyl)pyridine | Not specified | ([11]general) |

| Polysulfides | Sₙ²⁻, aqueous solution | 2-(Polysulfido)-3-(trichloromethyl)pyridine | Not specified | ([12]general) |

Dual Reactivity and Side Reactions

A critical consideration in the chemistry of this compound is the potential for nucleophilic attack at the trichloromethyl group. Studies on the analogous 2,6-dichloro-3-(trichloromethyl)pyridine have demonstrated that with certain nucleophiles, displacement of the ring halogen atoms is accompanied or followed by multiple attacks at the trichloromethyl group. [4]This can lead to a mixture of products and complicates the synthetic outcome. The proposed mechanism for this unusual reactivity involves the loss of a halide ion from the CCl₃ group, assisted by the lone pairs on substituents or the negative charge in the Meisenheimer intermediate. [1][4]

Conclusion

This compound is a versatile synthetic intermediate with a rich and complex reactivity profile. Its two electrophilic centers allow for a wide range of transformations with various nucleophiles, providing access to a diverse array of substituted pyridines. The predominant reaction pathway is nucleophilic aromatic substitution at the C-2 position, which is activated by the electron-withdrawing effects of the pyridine nitrogen and the adjacent trichloromethyl group. However, the potential for nucleophilic attack at the trichloromethyl group must be considered, as it can lead to side reactions and a more complex product mixture. By carefully selecting the nucleophile and optimizing the reaction conditions, chemists can harness the unique reactivity of this molecule to achieve their synthetic goals.

References

-

Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

- Breit, C. H. (1972). Bioactivity of Hydrolyzed Trichloromethyl Pyridines. Journal of Economic Entomology, 65(4), 1195–1196.

- Dainter, R. S., Suschitzky, H., & Wakefield, B. J. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 2039-2043.

- Sato, Y., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800.

-

Infoscience. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Retrieved from [Link]

- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

-

Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-3-trichloromethyl pyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.

-

New Journal of Chemistry (RSC Publishing). (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved from [Link]

-

ResearchGate. (2019, July 22). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

PMC. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to... Retrieved from [Link]

-

ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

-

MDPI. (n.d.). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Retrieved from [Link]

-

YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3-(trichloromethyl)pyridine. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological properties of certain trichloromethyl compounds. Retrieved from [Link]

-

PubMed. (n.d.). Expedient synthesis of 3-alkoxymethyl- and 3-aminomethyl-pyrazolo[3,4-b]pyridines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

-

YouTube. (2019, October 15). Reactions of thiols. Retrieved from [Link]

- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.

-

PMC. (n.d.). Thiol Reactive Probes and Chemosensors. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. 2,6-Dichloro-3-(trichloromethyl)pyridine | 55366-30-8 | Benchchem [benchchem.com]

- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 6. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unexplored Potential: A Technical Guide to the Biological Activity of 2-Chloro-3-(trichloromethyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the potential biological activities of a niche class of compounds: 2-chloro-3-(trichloromethyl)pyridine and its derivatives. While direct research on this specific isomeric substitution pattern is limited in publicly accessible literature, a wealth of information on analogous pyridine-based compounds provides a strong foundation for predicting and exploring their biological potential. This document synthesizes existing knowledge on structurally related molecules to offer a predictive framework and detailed experimental guidance for researchers venturing into this promising area of chemical biology.

The pyridine ring is a cornerstone of many agrochemicals and pharmaceuticals, valued for its versatile chemical reactivity and diverse biological effects.[1][2][3][4] The introduction of a trichloromethyl group, a bulky and lipophilic moiety, alongside a chloro substituent, is anticipated to significantly influence the molecule's interaction with biological targets. This guide will explore the likely insecticidal, fungicidal, and herbicidal activities of these compounds, drawing parallels from well-documented pyridine derivatives.

Section 1: Insecticidal Activity - A Logical Leap from Known Pyridine Insecticides

The pyridine scaffold is a critical structural component in numerous commercial insecticides, including neonicotinoids and organophosphates like chlorpyrifos.[1] The insecticidal potential of this compound derivatives can be logically inferred from the activity of structurally similar compounds.

Causality of Experimental Design: Why Focus on Analogs?

In the absence of direct data, the principle of structural analogy is a cornerstone of chemical research. By examining the structure-activity relationships (SAR) of known insecticidal pyridines, we can formulate hypotheses about the potential of our target compounds. For instance, the insecticidal activity of many pyridine derivatives is linked to their ability to interfere with the nervous system of insects.

A study on novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties demonstrated significant insecticidal activity against various pests.[5] Another study highlighted the potent insecticidal effects of trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety against Mythimna separata and Plutella xylostella.[6] These examples underscore the potential of substituted pyridines in insecticide development.

Predictive Workflow for Insecticidal Activity Screening

The following workflow outlines a systematic approach to synthesizing and screening this compound derivatives for insecticidal properties.

Caption: A logical workflow for the discovery of insecticidal this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

Step-by-Step Synthesis:

-

Chlorination of a precursor: Start with a suitable precursor, such as 2-chloro-3-methylpyridine.

-

Photochlorination: React the precursor with chlorine gas under UV irradiation to introduce the trichloromethyl group. This reaction is typically carried out in a suitable solvent like carbon tetrachloride.

-

Purification: The crude product is then purified using techniques like distillation or chromatography to isolate the desired this compound.

-

Derivatization: Further reactions can be performed to create a library of derivatives for screening.

Experimental Protocol: Insecticidal Bioassay

A common method for evaluating the insecticidal activity of new compounds is the topical application bioassay.[9][10]

Step-by-Step Bioassay:

-

Insect Rearing: Maintain a healthy colony of a target insect species (e.g., houseflies, Musca domestica).

-

Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

-

Topical Application: Anesthetize the insects (e.g., with CO2 or chilling) and apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.[10]

-

Observation: Place the treated insects in clean containers with food and water and observe for mortality at specified time intervals (e.g., 24 and 48 hours).

-

Data Analysis: Calculate the lethal concentration (LC50), the concentration that causes 50% mortality, using probit analysis.[1]

Section 2: Fungicidal Activity - Exploring a Broad Spectrum of Possibilities

Pyridine derivatives have shown significant promise as antifungal agents, with some acting as succinate dehydrogenase inhibitors.[11][12] The unique electronic and steric properties of this compound suggest that its derivatives could exhibit potent fungicidal activity.

Causality of Experimental Design: Targeting Fungal Respiration

Many successful fungicides target essential cellular processes in fungi, such as respiration. The fungicidal activity of some pyridine carboxamides has been attributed to the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain.[11][12] The structural features of this compound derivatives could allow them to bind to and inhibit such crucial enzymes.

Research on novel pyrazole-heterocyclic-amide analogues has demonstrated good fungicidal activities against a range of plant pathogenic fungi.[13] Similarly, studies on 1,2,4-triazole derivatives containing a pyridine moiety have also revealed excellent fungicidal properties.[14] These findings support the exploration of this compound derivatives as potential antifungal agents.

Predictive Workflow for Fungicidal Activity Screening

Caption: A comprehensive workflow for the discovery and characterization of fungicidal this compound derivatives.

Experimental Protocol: Antifungal Bioassay

The poisoned food technique is a widely used method for in vitro screening of antifungal activity.[14]

Step-by-Step Bioassay:

-

Culture Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).

-

Incorporation of Test Compounds: Add the synthesized compounds at various concentrations to the molten PDA before it solidifies.

-

Inoculation: Place a small disc of a target fungus (e.g., Aspergillus niger, Fusarium oxysporum) in the center of the solidified agar plates.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

-

Measurement of Inhibition: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the test compound.

-

MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth.[15][16][17]

Section 3: Herbicidal Activity - A New Frontier for Weed Management

Pyridine-based compounds are also utilized as herbicides.[18][19][20] The structural characteristics of this compound derivatives suggest they could interfere with essential plant processes, leading to herbicidal effects.

Causality of Experimental Design: Disrupting Plant Physiology

Herbicides often act by inhibiting specific enzymes or disrupting cellular processes unique to plants. For example, some pyridine herbicides are known to inhibit photosystem II (PSII) electron transport.[19] The bulky and electron-withdrawing nature of the trichloromethyl group in this compound derivatives could facilitate their binding to target sites within plant enzymes or proteins.

Predictive Workflow for Herbicidal Activity Screening

Caption: A streamlined workflow for identifying herbicidal this compound derivatives.

Experimental Protocol: Herbicidal Bioassay

A rapid and simple bioassay using unicellular green algae can be employed for primary screening of herbicidal activity.[11][21]

Step-by-Step Algal Bioassay:

-

Algal Culture: Grow a culture of a unicellular green alga, such as Chlamydomonas reinhardtii, in a liquid medium.

-

Treatment: Add the synthesized compounds at different concentrations to the algal cultures.

-

Incubation: Incubate the cultures under controlled light and temperature conditions.

-

Growth Inhibition Measurement: After a few days, measure the algal growth by determining the cell density (e.g., using a spectrophotometer to measure optical density).

-

Data Analysis: Calculate the concentration that inhibits 50% of algal growth (IC50).

For promising compounds, a whole-plant bioassay is necessary to confirm herbicidal activity.[22][23]

Step-by-Step Whole Plant Bioassay:

-

Plant Growth: Grow seedlings of a model plant species (e.g., Arabidopsis thaliana) and a representative weed species in pots.

-

Application: Apply the test compounds to the plants, either as a foliar spray or by drenching the soil.

-

Observation: Observe the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, over a period of several days to weeks.

-

Evaluation: Rate the herbicidal effect using a standardized scale.

Quantitative Data Summary

| Compound Class | Biological Activity | Key Findings | Reference |

| 2-Phenylpyridine derivatives | Insecticidal | Showed activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. | [5] |

| Trifluoromethyl pyridine derivatives | Insecticidal | Exhibited good activity against Mythimna separata and Plutella xylostella. | [6] |

| Pyridine carboxamides | Fungicidal | Some compounds showed good in vivo activity against Botrytis cinerea. | [11][12] |

| Pyrazole-heterocyclic-amides | Fungicidal | Displayed good activity against several plant pathogenic fungi. | [13] |

| 2-Cyano-3-substituted-pyridinemethylaminoacrylates | Herbicidal | Some compounds exhibited excellent herbicidal activities at low doses. | [19] |

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound and its derivatives remain scarce, the extensive research on structurally related pyridine compounds provides a robust framework for future investigations. The synthetic and bioassay protocols outlined in this guide offer a clear path for researchers to explore the insecticidal, fungicidal, and herbicidal potential of this largely untapped chemical space. The unique combination of a chloro substituent and a trichloromethyl group on the pyridine ring holds significant promise for the discovery of novel bioactive molecules with applications in agriculture and potentially in medicine. Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to elucidate their structure-activity relationships and identify lead compounds for further development.

References

- 1. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. journals.rdagriculture.in [journals.rdagriculture.in]

- 10. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. my.ucanr.edu [my.ucanr.edu]

- 13. Preparation, Antifungal Activity Evaluation, and Mechanistic Studies of Unique and Structurally Novel Pyrazole-Heterocyclic-Amide Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scielo.br [scielo.br]

- 16. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 19. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Herbicidal properties of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]

- 22. mdpi.com [mdpi.com]

- 23. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]

An In-depth Technical Guide to 2-Chloro-3-(trichloromethyl)pyridine (CAS Number: 72648-12-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complexities of a Niche Chemical Intermediate

This guide provides a comprehensive technical overview of 2-Chloro-3-(trichloromethyl)pyridine, a halogenated heterocyclic aromatic compound identified by the CAS number 72648-12-5. As a specialized chemical intermediate, primarily within the agrochemical sector, a thorough understanding of its properties and hazards is paramount for safe and effective handling in a research and development setting. This document synthesizes available technical data to offer insights into its chemical identity, physicochemical characteristics, potential applications, and, crucially, its associated safety and handling protocols. It is important to note that while this guide strives for accuracy, the available public information on this specific isomer can be limited and often convoluted with data for its structural isomers. Therefore, professional vigilance and adherence to established laboratory safety standards remain critical.

Section 1: Chemical Identity and Physicochemical Profile